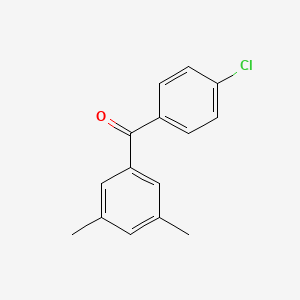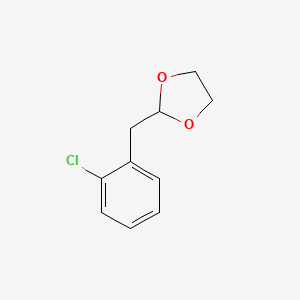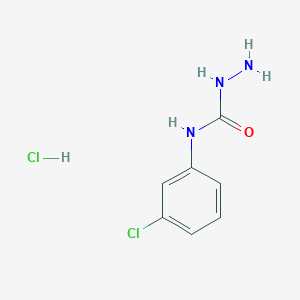
4-(2-甲氧苯基)苯胺
描述
4-(2-Methoxyphenyl)aniline is an organic compound that belongs to the class of aryls . It is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 4-(2-Methoxyphenyl)aniline and similar compounds often involves the reduction of Schiff bases . In one method, 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing the reaction to proceed at 130° C for 5 hours.
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenyl)aniline and similar compounds has been studied using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showing that these compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
科学研究应用
Chemical Properties and Identification
“4-(2-Methoxyphenyl)aniline” is a chemical compound with the CAS Number: 263901-48-0 and a molecular weight of 199.25 . It is also known by its IUPAC name, 2’-methoxy [1,1’-biphenyl]-4-amine . The compound is typically a colorless to orange viscous liquid at room temperature .
Use in Organic Synthesis
This compound is often used in organic synthesis. For instance, it has been used in the synthesis of 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), a novel D–π–A–π–D dye . This dye was synthesized by the Stille cross-coupling reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine .
Application in Organic Light-Emitting Diodes (OLEDs)
Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are being intensively investigated as components of near-infrared (NIR) organic light-emitting diodes (OLEDs) . “4-(2-Methoxyphenyl)aniline” is a key component in the synthesis of these dyes .
Use in Near-Infrared (NIR) Devices
The dyes synthesized using “4-(2-Methoxyphenyl)aniline” have applications in various fields of modern technologies. They are used in optical communication , night vision devices and sensors , (bio-)analytical sensors and bio-imaging applications , and in Li-Fi technologies .
Role in Dye-Sensitized Solar Cells (DSSCs)
The compound has also found use in the development of dye-sensitized solar cells (DSSCs). The [1,2,5]thiadiazolo[3,4-d]pyridazine, a part of the dye synthesized using “4-(2-Methoxyphenyl)aniline”, has shown to be an important part of DSSCs .
Application in Low-Bandgap Conjugated Polymers
“4-(2-Methoxyphenyl)aniline” is also used in the synthesis of low-bandgap conjugated polymers. These polymers have a wide range of applications, including in the field of electronics .
安全和危害
未来方向
The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
属性
IUPAC Name |
4-(2-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUUSIRSYXBBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374843 | |
| Record name | 4-(2-Methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)aniline | |
CAS RN |
263901-48-0 | |
| Record name | 4-(2-Methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)










![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
